
Leuprorelin
Vue d'ensemble
Description
L'acétate de leuprorelïne est un nonapeptide synthétique qui agit comme un agoniste puissant du récepteur de l'hormone de libération des gonadotrophines. Il est largement utilisé dans le traitement de diverses affections médicales, notamment le cancer de la prostate, l'endométriose, les fibromes utérins et la puberté précoce centrale . L'acétate de leuprorelïne est connu pour sa capacité à réguler à la baisse les taux de stéroïdes sexuels, ce qui le rend efficace dans la gestion des troubles liés aux hormones .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acétate de leuprorelïne est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique liée à une résine. La chaîne peptidique est ensuite clivée de la résine et déprotégée pour donner le produit final .
Méthodes de production industrielle : Dans les milieux industriels, l'acétate de leuprorelïne est souvent produit par une méthode d'émulsion eau-dans-huile-dans-eau/évaporation de solvant. Cette méthode implique la dissolution de l'acétate de leuprorelïne dans l'eau, suivie d'une encapsulation dans des microsphères d'acide polylactique (PLA). Les microsphères sont ensuite soumises à une évaporation de solvant pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'acétate de leuprorelïne subit principalement des réactions de formation et de clivage de liaisons peptidiques pendant sa synthèse et sa dégradation. Il ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques .
Réactifs et conditions courants :
Formation de liaison peptidique : Des réactifs tels que le dicyclohexylcarbodiimide (DCC) et le N-hydroxysuccinimide (NHS) sont couramment utilisés.
Clivage et déprotection : L'acide trifluoroacétique (TFA) est utilisé pour cliver le peptide de la résine et éliminer les groupes protecteurs.
Principaux produits formés : Le principal produit formé à partir de ces réactions est le peptide final d'acétate de leuprorelïne, qui est utilisé dans diverses formulations pharmaceutiques .
4. Applications de la recherche scientifique
L'acétate de leuprorelïne a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans la recherche sur la synthèse peptidique.
Biologie : Il est utilisé pour étudier la régulation hormonale et les interactions avec les récepteurs.
Industrie : Il est utilisé dans le développement de formulations médicamenteuses à libération prolongée.
5. Mécanisme d'action
L'acétate de leuprorelïne agit comme un agoniste du récepteur de l'hormone de libération des gonadotrophines. Il se lie au récepteur de l'hormone de libération des gonadotrophines, ce qui entraîne une augmentation initiale des taux d'hormone lutéinisante et d'hormone folliculo-stimulante. L'activation prolongée du récepteur entraîne une régulation à la baisse de ces hormones, réduisant finalement les taux de stéroïdes sexuels tels que la testostérone et l'estradiol . Ce mécanisme est responsable de son efficacité clinique dans le traitement des troubles liés aux hormones .
Composés similaires :
Noréthindrone : Utilisé pour les saignements utérins anormaux et l'endométriose.
Elagolix : Un autre antagoniste de l'hormone de libération des gonadotrophines utilisé pour l'endométriose.
Unicité : L'acétate de leuprorelïne est unique en sa capacité à fournir une suppression durable des taux de stéroïdes sexuels, ce qui le rend très efficace pour la gestion à long terme des affections liées aux hormones. Sa longue demi-vie et sa capacité à être formulé en dépôts à libération prolongée améliorent encore son utilité clinique .
Applications De Recherche Scientifique
Treatment of Prostate Cancer
Leuprorelin is extensively used in the management of advanced prostate cancer. It acts by reducing serum testosterone levels, which are crucial for the growth of androgen-sensitive prostate cancer cells.
- Mechanism of Action : Continuous administration leads to desensitization of GnRH receptors, resulting in decreased luteinizing hormone and follicle-stimulating hormone levels, thereby lowering testosterone production .
- Clinical Evidence : Studies show that this compound effectively reduces prostate-specific antigen (PSA) levels and improves survival rates in patients with metastatic prostate cancer . In clinical trials involving Asian populations, this compound demonstrated significant efficacy and was well tolerated, with common side effects including hot flushes and mild hepatic dysfunction .
Management of Endometriosis
This compound is indicated for the treatment of endometriosis, aiming to alleviate symptoms such as pelvic pain and dysmenorrhea.
- Efficacy : In patients with endometriosis, this compound helps reduce endometriotic lesions and improve quality of life. It is often used as an initial treatment but is limited to a maximum duration of six months due to concerns about bone density loss .
- Combination Therapy : this compound can be combined with norethindrone acetate to mitigate bone mineral density loss during treatment .
Treatment of Uterine Leiomyomata (Fibroids)
This compound is also effective in managing uterine fibroids, particularly preoperatively.
- Preoperative Use : It helps reduce fibroid size and associated anemia when used with iron supplementation before surgery, thereby minimizing surgical complications .
- Symptomatic Relief : Even without surgery, this compound can alleviate symptoms related to fibroids by reducing their volume .
Central Precocious Puberty
In pediatric patients diagnosed with central precocious puberty, this compound is used to delay the onset of secondary sexual characteristics.
- Impact on Growth : By slowing down sexual maturation, this compound helps increase the predicted adult height by delaying the closure of growth plates .
Off-Label Uses
This compound has several off-label applications:
- Breast Cancer : It is being explored as a treatment option for hormone receptor-positive breast cancer in premenopausal women .
- Transgender Hormone Therapy : this compound is utilized for hormone therapy in male-to-female transgender patients .
- Management of Paraphilia and Hypersexuality : Its ability to lower testosterone levels makes it useful in treating these conditions .
Research and Future Applications
Recent studies are investigating additional potential uses for this compound:
- Alzheimer's Disease : Ongoing research is exploring the effects of this compound on neurodegenerative conditions due to its action on non-reproductive tissues where GnRH receptors are present .
- Polycystic Ovary Syndrome and Functional Bowel Disease : this compound is being tested for these conditions as well, indicating its diverse therapeutic potential beyond traditional applications .
Summary Table of Clinical Applications
Mécanisme D'action
Leuprolide acetate acts as a gonadotropin-releasing hormone receptor agonist. It binds to the gonadotropin-releasing hormone receptor, leading to an initial surge in luteinizing hormone and follicle-stimulating hormone levels. Prolonged activation of the receptor results in downregulation of these hormones, ultimately reducing sex steroid levels such as testosterone and estradiol . This mechanism is responsible for its clinical efficacy in treating hormone-related disorders .
Comparaison Avec Des Composés Similaires
Norethindrone: Used for abnormal uterine bleeding and endometriosis.
Elagolix: Another gonadotropin-releasing hormone antagonist used for endometriosis.
Uniqueness: Leuprolide acetate is unique in its ability to provide sustained suppression of sex steroid levels, making it highly effective for long-term management of hormone-related conditions. Its long half-life and ability to be formulated into sustained-release depots further enhance its clinical utility .
Activité Biologique
Leuprorelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is primarily utilized in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and central precocious puberty. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound functions as a GnRH receptor agonist. Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a temporary increase in gonadal steroid production. However, with continuous administration, this compound suppresses the secretion of LH and FSH, resulting in decreased levels of testosterone and estrogen. This mechanism is particularly beneficial in managing conditions that are dependent on these hormones.
Clinical Efficacy
This compound's efficacy has been demonstrated in various clinical settings:
- Prostate Cancer : this compound effectively reduces serum testosterone levels to castration levels (<50 ng/dL) within 2–6 weeks of treatment initiation. Studies have shown that it maintains these levels over extended periods with minimal adverse effects .
- Endometriosis : In women with endometriosis, this compound significantly decreases pelvic pain and reduces the size of endometrial lesions .
- Central Precocious Puberty : A clinical trial involving children with central precocious puberty reported that 95% of participants experienced effective suppression of gonadotropin levels after treatment with this compound .
Safety Profile
The safety profile of this compound has been established through numerous studies. Common adverse effects include hot flashes, injection site reactions, and mild hepatic dysfunction. Serious side effects are rare but can include cardiovascular events in susceptible individuals .
Summary of Adverse Effects
Adverse Effect | Incidence (%) | Comments |
---|---|---|
Hot flashes | 40-50 | Commonly reported in men undergoing androgen deprivation therapy |
Injection site reactions | 12 | Mild to moderate severity reported |
Hepatic dysfunction | <5 | Generally mild and reversible |
Case Studies
- Prostate Cancer Management : In a study involving 71 patients treated with this compound for prostate cancer, all patients achieved serum testosterone levels within the castration range at 12 weeks. The mean age was 76.3 years, indicating that this compound is effective across various age groups .
- Treatment of Central Precocious Puberty : A clinical trial demonstrated that administration of this compound acetate depot (11.25 mg every 12 weeks) led to significant reductions in sex steroid levels and halted clinical pubertal development in children .
- Long-term Efficacy in Endometriosis : A longitudinal study showed that patients treated with this compound experienced sustained relief from symptoms associated with endometriosis over a treatment period extending up to 24 months .
Research Findings
Recent studies have provided insights into the long-term effects and optimal dosing regimens for this compound:
- Dosing Regimens : this compound can be administered in various formulations (monthly, quarterly). The choice depends on patient preference and clinical considerations .
- Quality of Life Improvements : Beyond hormonal suppression, patients reported improvements in quality of life metrics when treated with this compound for conditions like prostate cancer and endometriosis .
Propriétés
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLRXNKKBLIBQS-XNHQSDQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N16O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53714-56-0 (Parent) | |
Record name | Leuprolide acetate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7049009 | |
Record name | Leuprolide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74381-53-6 | |
Record name | Leuprolide acetate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leuprolide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUPROLIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JNS02E7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.